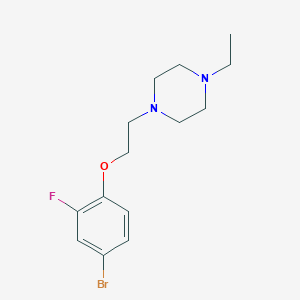

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine

Description

Properties

IUPAC Name |

1-[2-(4-bromo-2-fluorophenoxy)ethyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrFN2O/c1-2-17-5-7-18(8-6-17)9-10-19-14-4-3-12(15)11-13(14)16/h3-4,11H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBFHCBMCFHWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 2-(4-Bromo-2-fluorophenoxy)ethanol

This step can be achieved through the reaction of 4-bromo-2-fluorophenol with 1-bromo-2-chloroethane in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

| Reagents | Conditions | Yield |

|---|---|---|

| 4-Bromo-2-fluorophenol, 1-bromo-2-chloroethane, K2CO3 | CH3CN, reflux | 70-80% |

Step 2: Synthesis of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine

The intermediate 2-(4-bromo-2-fluorophenoxy)ethanol is then converted into a suitable leaving group, typically through activation with a chlorinating agent like thionyl chloride (SOCl2), followed by reaction with 4-ethylpiperazine .

| Reagents | Conditions | Yield |

|---|---|---|

| 2-(4-Bromo-2-fluorophenoxy)ethanol, SOCl2, 4-ethylpiperazine | DCM, Et3N, r.t. | 60-70% |

Detailed Reaction Conditions

Preparation of 2-(4-Bromo-2-fluorophenoxy)ethanol

- Reaction Setup : To a solution of 4-bromo-2-fluorophenol (10 mmol) in acetonitrile (CH3CN) is added 1-bromo-2-chloroethane (10 mmol) and potassium carbonate (K2CO3) (15 mmol).

- Reaction Conditions : The mixture is refluxed for 4-6 hours under an inert atmosphere.

- Workup : The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Synthesis of this compound

- Activation of Alcohol : 2-(4-Bromo-2-fluorophenoxy)ethanol (5 mmol) is treated with thionyl chloride (SOCl2) (5.5 mmol) in dichloromethane (DCM) at room temperature for 2 hours.

- Reaction with Piperazine : The activated intermediate is then reacted with 4-ethylpiperazine (5.5 mmol) in the presence of triethylamine (Et3N) (10 mmol) in DCM at room temperature for 4-6 hours.

- Workup : The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.

Analysis of Reaction Conditions

The choice of base and solvent in the first step significantly affects the yield of 2-(4-bromo-2-fluorophenoxy)ethanol . Potassium carbonate provides a better yield compared to sodium hydroxide due to its milder basicity, which reduces side reactions.

In the second step, the use of thionyl chloride for activation of the alcohol is crucial for achieving a high yield of the final product. The reaction conditions must be carefully controlled to avoid over-activation, which can lead to unwanted byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products may include hydroxylated or carboxylated derivatives.

Reduction: Products can include reduced aromatic rings or modified piperazine structures.

Scientific Research Applications

Medicinal Chemistry

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine serves as a building block for synthesizing more complex pharmaceutical agents. Its unique structure allows it to act as a ligand in receptor studies, modulating the activity of various biological targets such as enzymes or receptors. This modulation can lead to altered cellular responses, making it a candidate for therapeutic applications including:

- Antimicrobial Activity : Investigated for its potential to inhibit bacterial growth.

- Anticancer Properties : Studies suggest it may affect cancer cell proliferation through specific receptor interactions.

Biological Research

The compound has been studied for its interactions with various biological targets, which are crucial for understanding its mechanism of action. The interactions may involve binding to specific receptors or enzymes, leading to significant biological effects.

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

- Cancer Research : Another research project investigated the anticancer properties of this compound, revealing that it could inhibit the growth of certain cancer cell lines by modulating specific signaling pathways associated with cell proliferation.

- Receptor Binding Studies : Experiments have shown that the compound can effectively bind to dopamine receptors, indicating its potential role in neurological applications.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common pathways include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Core Piperazine Substitutions

The ethyl group at position 4 of the piperazine ring distinguishes the target compound from analogs with methyl or unsubstituted piperazine cores. For example:

- 1-(3-Aminopropyl)-4-ethylpiperazine retains the 4-ethyl group but introduces a hydrophilic aminopropyl chain, enhancing solubility for gene delivery applications .

Aromatic Substituent Variations

The 4-bromo-2-fluorophenoxyethyl substituent is unique compared to other halogenated or non-halogenated aromatic groups:

- GBR-12909 (1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine) features bis(4-fluorophenyl)methoxy and 3-phenylpropyl groups, which increase lipophilicity and dopamine transporter affinity .

- 1-(4-Bromophenyl)-4-methylpiperazine (CAS 130307-08-3) lacks the ethoxy linker and fluorine atom, resulting in a rigid, planar structure with reduced conformational flexibility .

Halogen Positioning and Electronic Effects

The 4-bromo-2-fluoro substitution pattern on the phenyl ring contrasts with analogs like 1-[(2-bromo-6-fluorophenyl)methyl]-4-methylpiperazine (CAS 1355247-64-1), where bromine and fluorine occupy adjacent positions (2 and 6). This difference may influence steric hindrance and electronic interactions in receptor binding .

Physicochemical Comparison

Central Nervous System (CNS) Targeting

Fluorine atoms in such compounds often enhance blood-brain barrier penetration .

Gene Delivery

1-(3-Aminopropyl)-4-ethylpiperazine demonstrates efficacy in siRNA delivery for glioblastoma, attributed to its cationic nature. The target compound’s bromine and fluorine may reduce cytotoxicity compared to amine-containing analogs .

Skin Permeation

1-(Diphenylmethyl)-4-ethylpiperazine shows moderate skin permeation (%AAD = 15.2), while the target compound’s halogenated aromatic group may further modulate permeability through increased lipophilicity .

Crystallographic and Conformational Insights

- 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine adopts a chair conformation with a dihedral angle of 69.10° between fluorophenyl rings, comparable to the target compound’s likely conformation .

- Piperazine rings in 1-(4-bromophenyl)-4-methylpiperazine exhibit minimal distortion due to direct aryl bonding, unlike the flexible ethoxyethyl linker in the target compound .

Biological Activity

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine is an organic compound with the molecular formula C15H20BrFN2O. It features a piperazine ring substituted with a 4-bromo-2-fluorophenoxyethyl group and an ethyl group. This unique structure contributes to its potential biological activities, making it a candidate for various therapeutic applications, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in receptor studies. It interacts with specific biological targets such as enzymes and receptors, modulating their activity and leading to altered cellular responses. The presence of bromine and fluorine atoms enhances its binding affinity to these targets, which is crucial for its therapeutic effects.

Biological Activities

Research indicates that this compound has several notable biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacteria, including Gram-positive and Gram-negative strains. Studies have indicated that structural modifications can enhance its antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of S. aureus and E. coli | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Receptor Modulation | Acts as a ligand affecting enzyme activity |

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

- Antibacterial Study : A study evaluated the antibacterial activity of piperazine derivatives, highlighting that modifications in the aromatic substituent significantly enhanced activity against M. luteus. The findings support the notion that halogen substitutions improve binding interactions with bacterial targets .

- Anticancer Investigation : Another research effort focused on the role of piperazine-containing compounds in cancer therapy. The study reported that certain derivatives exhibited potent cytotoxic effects on tumor cells, suggesting that structural features play a critical role in their effectiveness .

- Receptor Binding Affinity : A comparative analysis of various piperazine derivatives showed that those with halogen substitutions had increased affinity for specific receptors involved in cellular signaling pathways, underscoring the importance of molecular structure in drug design .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2-(4-bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example, a brominated/fluorinated aromatic precursor (e.g., 4-bromo-2-fluorophenol) is reacted with a piperazine derivative (e.g., 4-ethylpiperazine) using a polar aprotic solvent like DMF or acetonitrile. K2CO3 or NaH is often used as a base to deprotonate intermediates. Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate 8:1), and purification employs column chromatography or recrystallization .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions and piperazine ring conformation.

- X-ray crystallography : For resolving chair/boat conformations of the piperazine ring and dihedral angles of fluorophenyl/bromo groups (e.g., dihedral angles ~69° between fluorophenyl rings observed in related structures) .

- HRMS : To verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

Q. How is purity assessed, and what solvent systems are effective for purification?

Purity is validated via HPLC (C18 column, methanol:water gradient) or GC-MS. Silica gel chromatography with ethyl acetate/hexane (1:8 to 1:4) effectively separates intermediates. Recrystallization in ethanol or dichloromethane/hexane mixtures yields high-purity crystals (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine/fluorine substitution) influence bioactivity in related piperazine derivatives?

Structure-activity relationship (SAR) studies show:

- Bromine : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).

- Fluorine : Improves metabolic stability and modulates electronic effects on aromatic rings.

For example, in tyrosine kinase inhibitors, 4-fluorobenzyl-piperazine derivatives exhibit improved IC50 values compared to non-fluorinated analogs .

Q. What computational methods predict binding affinities of this compound to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., kinases, GPCRs) identifies key interactions:

- Piperazine nitrogen : Hydrogen bonds with catalytic residues (e.g., Asp/Glu in kinases).

- Bromo/fluorophenoxy groups : Van der Waals interactions in hydrophobic pockets.

MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions often arise from assay conditions (e.g., cell line variability, IC50 vs. EC50). Mitigation strategies:

- Standardize assays (e.g., MTT vs. ATP-based viability tests).

- Validate target engagement via SPR or ITC.

- Cross-reference crystallographic data (e.g., ligand co-crystals) to confirm binding modes .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, BBB penetration)?

- LogP adjustments : Introduce polar groups (e.g., hydroxyls) to reduce LogP >4.

- Prodrug design : Esterification of piperazine nitrogen improves oral bioavailability.

- Caco-2 assays : Predict intestinal absorption and efflux pump susceptibility .

Methodological Notes

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 h vs. 6 h for triazole cycloadditions) .

- Crystallography : Refinement with SHELXL (R-factor <0.05) ensures accurate conformational analysis .

- SAR Validation : Compare IC50 values of analogs (e.g., 4-bromo vs. 4-chloro derivatives) to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.